molecular formula C11H11NO6 B2699798 4,5-Dimethoxy-2-nitrocinnamic acid CAS No. 155814-18-9; 20567-38-8; 56416-12-7

4,5-Dimethoxy-2-nitrocinnamic acid

Cat. No.: B2699798
CAS No.: 155814-18-9; 20567-38-8; 56416-12-7
M. Wt: 253.21
InChI Key: BZIRMMAJZSOLEW-ONEGZZNKSA-N
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Description

4,5-Dimethoxy-2-nitrocinnamic acid (CAS: 20567-38-8) is a nitro-substituted cinnamic acid derivative with the molecular formula C₁₁H₁₁NO₆ and a molecular weight of 253.21 g/mol . Structurally, it features a cinnamic acid backbone (a phenyl group attached to an acrylic acid) substituted with two methoxy groups at positions 4 and 5 and a nitro group at position 2 (Figure 1). This compound is commercially available at ≥97–98% purity and is commonly used in organic synthesis, pharmaceutical intermediates, and materials science research . Its melting point is approximately 293°C (with decomposition), and it exhibits moderate stability under standard storage conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6/c1-17-9-5-7(3-4-11(13)14)8(12(15)16)6-10(9)18-2/h3-6H,1-2H3,(H,13,14)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIRMMAJZSOLEW-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC(=O)O)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/C(=O)O)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20567-38-8
Record name 4,5-Dimethoxy-2-nitrocinnamic acid
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Comparison with Similar Compounds

Table 1: Comparison of 4,5-Dimethoxy-2-nitrocinnamic Acid with Selected Analogues

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Purity & Availability
This compound 20567-38-8 C₁₁H₁₁NO₆ 253.21 2-NO₂, 4-OCH₃, 5-OCH₃ 293 (dec.) 97–98% (Alfa Aesar, Thermo)
4,5-Dimethoxy-2-nitrobenzoic acid 4998-07-6 C₉H₉NO₆ 227.17 2-NO₂, 4-OCH₃, 5-OCH₃; benzoic acid Not reported 99% (TCI Chemicals)
3,4-Dimethoxycinnamic acid 2316-26-9 C₁₁H₁₂O₄ 208.21 3-OCH₃, 4-OCH₃; lacks nitro group 195–197 >98% (MedChemExpress)
4,5-Dimethoxy-2-nitrobenzyl bromide 53413-67-5 C₉H₈BrNO₄ 290.07 2-NO₂, 4-OCH₃, 5-OCH₃; benzyl bromide Not reported 97% (Combi-Blocks)
2-Nitro-4,5-dimethoxy-trans-cinnamic acid 20567-38-8 C₁₁H₁₁NO₆ 253.21 Same as parent compound; trans isomer 293 (dec.) 98% (Alfa Aesar)

Functional and Reactivity Differences

Nitro Group Position and Electronic Effects

  • The 2-nitro group in this compound creates strong electron-withdrawing effects, enhancing electrophilic reactivity compared to non-nitro analogues like 3,4-dimethoxycinnamic acid (CAS 2316-26-9) . This makes it more reactive in nucleophilic substitution or coupling reactions.
  • In contrast, 4,5-dimethoxy-2-nitrobenzoic acid (CAS 4998-07-6) lacks the conjugated double bond of cinnamic acid, reducing its utility in photopolymerization or UV-absorbing applications .

Methoxy Group Influence

  • The 4,5-dimethoxy substitution pattern improves solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to mono-methoxy derivatives. However, it reduces solubility in nonpolar solvents relative to simpler cinnamic acids .

Backbone Modifications

  • Replacing the acrylic acid group with a benzyl bromide (as in 4,5-dimethoxy-2-nitrobenzyl bromide , CAS 53413-67-5) converts the compound into a versatile alkylating agent, useful in protecting group chemistry .

Q & A

Q. What spectroscopic techniques are recommended for confirming the structural identity of 4,5-Dimethoxy-2-nitrocinnamic acid?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic substitution pattern, with distinct signals for methoxy (-OCH₃) and nitro (-NO₂) groups. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) validates the molecular ion peak (m/z 253.21) and fragmentation patterns. Cross-referencing with databases like NIST Chemistry WebBook ensures consistency with reported spectral data .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust. Store the compound in a cool, dry environment, as prolonged storage may lead to degradation and increased hazards . Dispose of waste via certified hazardous waste services, adhering to federal and local regulations.

Q. How can researchers verify the purity of this compound before experimental use?

  • Methodological Answer : Perform High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times with certified standards. Thin-Layer Chromatography (TLC) using silica gel plates (eluent: ethyl acetate/hexane) can preliminarily identify impurities. Quantitative analysis via elemental analysis (C, H, N) ensures stoichiometric consistency with the molecular formula (C₁₁H₁₁NO₆) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to pH gradients (1–14) and temperatures (4°C, 25°C, 40°C). Monitor degradation via UV-Vis spectroscopy and HPLC. The nitro group may hydrolyze under strongly acidic/basic conditions, while methoxy substituents enhance thermal stability. Store in amber vials at –20°C for long-term preservation .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) predict the reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution, highlighting electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing effect activates the ortho/para positions for substitution. Solvent effects (PCM model) simulate reaction environments. Compare computed IR/NMR spectra with experimental data to validate predictions .

Q. What strategies resolve contradictions in reported synthetic yields of derivatives (e.g., esters or amides)?

  • Methodological Answer : Optimize reaction conditions by screening catalysts (e.g., HATU, DCC), solvents (DMF, THF), and temperatures. Use Design of Experiments (DoE) to identify critical factors (e.g., molar ratios, reaction time). Purify intermediates via column chromatography (silica gel, gradient elution) and characterize by melting point analysis and LC-MS. Contradictions may arise from residual solvents or unreacted starting materials, necessitating rigorous purification .

Q. How does the nitro group influence photophysical properties in UV-Vis studies?

  • Methodological Answer : The nitro group induces a bathochromic shift due to its electron-withdrawing nature, extending π-conjugation. Record UV-Vis spectra in solvents of varying polarity (e.g., ethanol, DMSO) to observe solvatochromic effects. Compare with analogs (e.g., 3,4-Dimethoxycinnamic acid) to isolate the nitro group’s contribution. Time-Dependent DFT (TD-DFT) can simulate electronic transitions .

Q. What mechanistic insights explain the compound’s behavior in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The nitro group meta-directs electrophiles, while methoxy groups act as ortho/para directors. Monitor NAS reactions (e.g., with amines) via in situ FTIR to track intermediate formation. Kinetic studies under varying temperatures determine activation energy (Arrhenius plot). X-ray crystallography of intermediates validates regioselectivity .

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